potassium;trifluoro-(3-formylphenyl)boranuide
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Overview
Description
Potassium;trifluoro-(3-formylphenyl)boranuide, also known as potassium 3-formylphenyltrifluoroborate, is a chemical compound with the molecular formula C7H5BF3KO and a molecular weight of 212.02 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trifluoro-(3-formylphenyl)boranuide can be synthesized through the reaction of 3-formylphenylboronic acid with potassium fluoride and boron trifluoride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(3-formylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Potassium;trifluoro-(3-formylphenyl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;trifluoro-(3-formylphenyl)boranuide involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The compound interacts with palladium or other metal catalysts to form a reactive intermediate, which then undergoes further transformations to form the desired product . The molecular targets and pathways involved include the activation of C-H bonds and the formation of C-C bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium;trifluoro-(3-formylphenyl)boranuide is unique due to its formyl functional group, which provides additional reactivity and versatility in chemical synthesis compared to other trifluoroborates . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
potassium;trifluoro-(3-formylphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWOVZZESBYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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